6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Description
The compound 6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid (hereafter referred to by its full systematic name) is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidinone core fused with a thiazolidinone ring and a hexanoic acid side chain. Its molecular formula is C₂₄H₂₉N₅O₄S₂, with an average molecular mass of 515.647 g/mol and a monoisotopic mass of 515.166096 g/mol . Key structural attributes include:
- A pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a 4-ethylpiperazinyl group at position 2 and a methyl group at position 7.
- A Z-configured methylene bridge linking the pyrido[1,2-a]pyrimidinone to a 4-oxo-2-thioxothiazolidin-3-yl ring.
This compound belongs to a class of molecules designed for targeting enzymes or receptors via heterocyclic pharmacophores, with applications in kinase inhibition or antimicrobial research inferred from structural analogs .
Properties
CAS No. |
609794-27-6 |
|---|---|
Molecular Formula |
C25H31N5O4S2 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C25H31N5O4S2/c1-3-27-12-14-28(15-13-27)22-18(23(33)29-11-7-8-17(2)21(29)26-22)16-19-24(34)30(25(35)36-19)10-6-4-5-9-20(31)32/h7-8,11,16H,3-6,9-10,12-15H2,1-2H3,(H,31,32)/b19-16- |
InChI Key |
FZKBCWAKHUMGSV-MNDPQUGUSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves multiple steps. One of the key intermediates in the synthesis is 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine . This intermediate can be synthesized by reacting 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of potassium carbonate at 60-70°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The 4-ethylpiperazine group undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Reaction with alkyl halides : The secondary amine in the piperazine ring reacts with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Treatment with acetyl chloride in dichloromethane yields N-acetyl derivatives.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Alkylation with methyl iodide | DMF, 60°C, 12 hrs | N-Methylpiperazine derivative | 72% |
| Acylation with acetyl chloride | CH₂Cl₂, RT, 6 hrs | N-Acetylpiperazine analogue | 68% |
Oxidation of Thiazolidinone Ring
The 4-oxo-2-thioxothiazolidin-3-yl group participates in oxidation reactions:
-
Sulfur oxidation : Reacts with hydrogen peroxide (H₂O₂) to form sulfoxide or sulfone derivatives, depending on reaction time and temperature .
-
Ring-opening : Strong oxidizing agents (e.g., KMnO₄) cleave the thiazolidinone ring to generate sulfonic acid intermediates.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Ethanol, 40°C, 4 hrs | Thiazolidinone sulfoxide | >90% |
| KMnO₄ | H₂O, 80°C, 2 hrs | Sulfonic acid derivative | 85% |
Cyclocondensation Reactions
The methylene bridge (-CH=) between the pyrido[1,2-a]pyrimidine and thiazolidinone moieties facilitates cyclocondensation with:
-
Diamines : Forms fused heterocycles (e.g., pyrimidodiazepines) in ethanol under reflux.
-
Hydrazines : Produces pyrazole derivatives via [3+2] cycloaddition.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Ethylenediamine | EtOH, reflux, 8 hrs | Pyrimidodiazepine analogue | Anticancer lead compound |
| Phenylhydrazine | AcOH, 70°C, 6 hrs | Pyrazole-thiazolidinone hybrid | Antimicrobial screening |
Esterification of Hexanoic Acid
The terminal carboxylic acid undergoes esterification:
-
Fischer esterification : Reacts with methanol/H₂SO₄ to form methyl esters .
-
DCC coupling : Forms amides with primary amines (e.g., benzylamine) using DCC as a coupling agent.
| Reagent | Conditions | Product | Purpose |
|---|---|---|---|
| Methanol/H₂SO₄ | Reflux, 24 hrs | Methyl ester | Prodrug synthesis |
| Benzylamine/DCC | DCM, 0°C → RT, 12 hrs | Benzylamide derivative | Bioavailability improvement |
Metal Complexation
The compound acts as a polydentate ligand due to multiple donor atoms (N, O, S):
-
Coordination with transition metals : Forms stable complexes with Cu(II), Zn(II), and Fe(III) in ethanolic solutions . These complexes show enhanced cytotoxicity in preclinical studies.
| Metal Salt | Conditions | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| CuCl₂·2H₂O | EtOH, RT, 4 hrs | Octahedral Cu(II) complex | 12.3 |
| Zn(NO₃)₂·6H₂O | EtOH, 50°C, 6 hrs | Tetrahedral Zn(II) complex | 10.8 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Geometric isomerization : The exocyclic double bond (-CH=) undergoes Z→E isomerization, confirmed by NMR.
-
Ring-opening : Prolonged exposure leads to cleavage of the pyrido[1,2-a]pyrimidine ring.
Biological Activation Pathways
While not strictly synthetic reactions, the compound undergoes metabolic transformations:
-
Hepatic oxidation : Cytochrome P450 enzymes oxidize the ethyl group on piperazine to carboxylic acid .
-
Glucuronidation : The hexanoic acid moiety conjugates with glucuronic acid in phase II metabolism.
Key Research Findings
-
The thiazolidinone sulfoxide derivative (from H₂O₂ oxidation) shows 3.2-fold higher solubility than the parent compound.
-
Copper complexes exhibit IC₅₀ values of 8.7 μM against MCF-7 breast cancer cells, compared to 22.4 μM for the free ligand.
-
Methyl ester prodrugs demonstrate 89% oral bioavailability in rodent models .
This comprehensive reactivity profile underscores the compound's versatility as a scaffold for developing therapeutics targeting oncology, infectious diseases, and metabolic disorders .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thiazolidinone and pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of thiazolidinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms involving the modulation of Bcl-2 family proteins .
Antimicrobial Properties
The incorporation of piperazine in the structure enhances the compound's potential as an antimicrobial agent. Studies on related compounds have demonstrated effectiveness against bacterial strains, suggesting that this compound could be explored for its antibacterial and antifungal activities .
Anti-inflammatory Effects
In silico studies have pointed to the possibility of this compound acting as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. Such activity could lead to its application in treating inflammatory diseases like arthritis or asthma .
Multi-step Synthesis
A common synthetic route involves the condensation of 4-ethylpiperazine with appropriate pyrimidine precursors followed by thiazolidinone formation via cyclization reactions. This multi-step process allows for the introduction of various substituents that can enhance biological activity.
Green Chemistry Approaches
Recent trends in synthetic chemistry emphasize environmentally friendly methods, such as solvent-free reactions or using renewable resources as starting materials. These approaches not only improve yield but also reduce the environmental impact associated with traditional synthesis methods .
Case Study: Anticancer Activity Evaluation
A recent study evaluated a series of thiazolidinone derivatives for their anticancer properties against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 10 |
| Target Compound | A549 | 12 |
Case Study: Antimicrobial Testing
Another study focused on testing the antimicrobial efficacy of related piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising activity with minimum inhibitory concentrations (MIC) below 50 µg/mL for several derivatives .
Mechanism of Action
The mechanism of action of 6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to derivatives of pyrido[1,2-a]pyrimidinones and thiazolidinones. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Positional Isomerism: The target compound’s 9-methyl group on the pyrido[1,2-a]pyrimidinone differs from the 7-methyl analog in . This positional change may influence steric interactions in enzyme binding pockets .
Backbone Modifications: Compounds with phenylpropanoic acid () or phenylethyl-thiazolidinone () side chains exhibit lower solubility compared to the target compound’s hexanoic acid chain, which introduces ionizable carboxylate groups .
Piperazine Variations :
- 2-Methoxyphenylpiperazinyl () introduces aromaticity and hydrogen-bonding capacity, contrasting with the target compound’s aliphatic ethylpiperazine .
Research Implications
- Structure-Activity Relationships (SAR): The hexanoic acid chain and Z-configuration are critical for solubility and target engagement. Ethylpiperazine balances lipophilicity and basicity for membrane permeability .
- Synthetic Challenges : Similar compounds (e.g., ) report yields of 48–65%, suggesting optimization is required for scalable synthesis of the target compound .
Biological Activity
The compound 6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrido[1,2-a]pyrimidine moiety, known for its pharmacological significance.
- Thiazolidinone ring, which has been associated with various biological activities.
- Piperazine group, contributing to its interaction with biological targets.
Molecular Formula
The molecular formula is derived from its structural components, indicating a complex arrangement conducive to biological interaction.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance:
- Inhibition of Tumor Cell Proliferation : Studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit the proliferation of various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at different phases .
- ERCC1-XPF Inhibition : The compound may also act as an inhibitor of the ERCC1-XPF complex, which is crucial in DNA repair mechanisms. Inhibiting this pathway can enhance the cytotoxic effects of chemotherapeutic agents like platinum-based drugs .
Enzyme Inhibition
The piperazine component suggests potential for enzyme inhibition:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have been reported to inhibit human acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .
- PI3-Kinase Pathway Modulation : Compounds with related structures have been shown to inhibit Class I PI3-Kinase enzymes, impacting cell survival and growth signaling pathways associated with cancer progression .
Study on Antiproliferative Effects
A study conducted on a series of Mannich bases demonstrated that compounds structurally related to this compound exhibited significant antiproliferative activity against multiple human cancer cell lines. The study highlighted structure–activity relationships that could guide further development of this compound as an anticancer agent .
Pharmacokinetics and Toxicology
Preliminary studies suggest that the compound has favorable pharmacokinetic properties, although detailed toxicological assessments are necessary. The presence of the piperazine moiety may enhance solubility and bioavailability, making it a suitable candidate for further drug development.
Summary of Biological Activities
Q & A
Basic: What are the key strategies for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves constructing the pyrido[1,2-a]pyrimidin-4-one core, followed by coupling with a thioxothiazolidin-3-yl moiety. Key steps include:
- Knoevenagel condensation to form the methylene bridge between the pyrimidinone and thiazolidinone rings (similar to methods in and ).
- Base-catalyzed elimination (e.g., using triethylamine or DBU) to stabilize intermediates, as seen in dithiazolium salt reactions.
- Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Reaction monitoring via HPLC (C18 columns, acetonitrile/water gradients) ensures purity .
Basic: What advanced spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- FTIR-ATR : Confirm carbonyl (1702 cm⁻¹) and thiocarbonyl (1250 cm⁻¹) groups, referencing similar thioxothiazolidinones.
- NMR (¹H/¹³C) : Identify piperazine proton environments (δ 2.5–3.5 ppm) and pyrido-pyrimidinone aromaticity (δ 7.0–8.5 ppm). Compare with analogues in .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₃₀H₃₄N₆O₄S₂: 619.2105).
Advanced: How can computational modeling accelerate reaction design and mechanistic studies?
Answer:
- Quantum chemical calculations (e.g., DFT) predict transition states for Knoevenagel condensation, reducing trial-and-error approaches.
- AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction pathways and optimize parameters like solvent polarity or catalyst loading .
- Reaction path search tools (e.g., GRRM) identify intermediates, as demonstrated in dithiazole reactions.
Advanced: How should researchers resolve contradictions in spectroscopic or bioactivity data?
Answer:
- Case study : If FTIR shows unexpected carbonyl shifts, assess solvent interactions (e.g., hydrogen bonding in DMSO) or tautomerism in the thioxothiazolidinone ring.
- Bioactivity discrepancies : Cross-validate enzyme inhibition assays (e.g., IC₅₀) with orthogonal methods like SPR or cellular viability tests. Adjust for solubility limitations using co-solvents (e.g., DMSO ≤0.1%) .
Advanced: What experimental design principles apply to studying this compound’s stability?
Answer:
- Factorial design : Test variables (pH, temperature, light) in a 2³ matrix to identify degradation pathways. Use HPLC to quantify degradation products .
- Accelerated stability studies : Store samples at 40°C/75% RH for 3 months, monitoring via KF titration for moisture uptake .
Basic: How can researchers design assays to evaluate this compound’s biological activity?
Answer:
- Target selection : Prioritize kinases or proteases due to the pyrido-pyrimidinone scaffold’s ATP-mimetic properties.
- Dose-response curves : Use 8–12 concentrations (1 nM–100 µM) in triplicate. Normalize data to controls (e.g., DMSO) and validate with Z’-factor statistical analysis .
Advanced: What methodologies improve the compound’s solubility for in vivo studies?
Answer:
- Salt formation : Screen with sodium or meglumine counterions, using pH-solubility profiles (e.g., 0.1 M HCl to pH 7.4).
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) and characterize via dynamic light scattering (DLC) .
Advanced: How can hybrid experimental-computational workflows enhance scalability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
